((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane)
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Overview
Description
((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane) is a chemical compound with the molecular formula C16H32O2Si2. It is characterized by the presence of a vinylcyclohexane ring and two trimethylsilane groups connected via oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane) typically involves the reaction of 4-vinylcyclohexane-1,2-diol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as lithium aluminum hydride (LiAlH4) can be used for the substitution of trimethylsilane groups.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated cyclohexane derivatives.
Substitution: Compounds with various functional groups replacing the trimethylsilane groups.
Scientific Research Applications
Chemistry
In chemistry, ((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane) is used as a precursor for the synthesis of more complex molecules.
Biology and Medicine
While specific applications in biology and medicine are less common, the compound’s potential for functionalization makes it a candidate for the development of new pharmaceuticals and biologically active molecules .
Industry
In the industrial sector, ((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane) is used in the production of specialty polymers and materials. Its ability to undergo various chemical reactions makes it valuable for creating materials with specific properties .
Mechanism of Action
The mechanism of action of ((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane) is primarily based on its ability to participate in chemical reactions through its vinyl and trimethylsilane groups. The vinyl group can undergo polymerization or addition reactions, while the trimethylsilane groups can be substituted or removed to introduce new functional groups .
Comparison with Similar Compounds
Similar Compounds
- ((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane)
- ((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(dimethylsilane)
- ((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(ethylsilane)
Uniqueness
((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane) is unique due to the presence of trimethylsilane groups, which provide steric hindrance and influence the compound’s reactivity. This makes it distinct from similar compounds with different alkyl groups attached to the silicon atoms .
Properties
CAS No. |
80267-11-4 |
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Molecular Formula |
C14H30O2Si2 |
Molecular Weight |
286.56 g/mol |
IUPAC Name |
(4-ethenyl-2-trimethylsilyloxycyclohexyl)oxy-trimethylsilane |
InChI |
InChI=1S/C14H30O2Si2/c1-8-12-9-10-13(15-17(2,3)4)14(11-12)16-18(5,6)7/h8,12-14H,1,9-11H2,2-7H3 |
InChI Key |
DSGBFYLRSBMBRL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1CCC(CC1O[Si](C)(C)C)C=C |
Origin of Product |
United States |
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